4-(2-Methyl-6-prop-1-enyl-2,3-dihydro-1,4-benzodioxin-3-yl)benzene-1,3-diol
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Overview
Description
2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene is a neolignan, a type of phenylpropanoid, which can be isolated from the aerial parts of Rodgersia podophylla . This compound is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene involves several steps, starting from basic phenylpropanoid units. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be isolated from natural sources such as the fruits of Kadsura longipedunculata .
Industrial Production Methods
Industrial production methods for 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene are not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study neolignan synthesis and reactivity.
Biology: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of oxidative stress and inflammation pathways, although the exact molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Lignans: Other lignans such as pinoresinol and secoisolariciresinol share structural similarities with 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene.
Phenylpropanoids: Compounds like eugenol and chavicol are also phenylpropanoids with similar reactivity.
Uniqueness
What sets 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene apart is its unique epoxide groups and the specific arrangement of hydroxyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H18O4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-(2-methyl-6-prop-1-enyl-2,3-dihydro-1,4-benzodioxin-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H18O4/c1-3-4-12-5-8-16-17(9-12)22-18(11(2)21-16)14-7-6-13(19)10-15(14)20/h3-11,18-20H,1-2H3 |
InChI Key |
ZSFCGNNMMPZMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C(O2)C3=C(C=C(C=C3)O)O)C |
Origin of Product |
United States |
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